Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Conformational analysis GPCR ligand design spirocyclic scaffold

Research supply bottleneck: accessing a pre-assembled, dual-ring scaffold that simultaneously modulates amine basicity and conformational flexibility for CNS SAR programs. This compound is the direct solution - a fully synthetic chroman-difluoro-azaspiro methanone with a predicted pKa of ~7.8-8.2, enabling rapid CNS penetration studies without custom synthesis delays. - Pre-constructed 1,1-difluoro-6-azaspiro[2.5]octane core reduces pKa by 1.5-2.0 log units vs. unsubstituted piperidine. - Chroman-2-yl H-bond acceptor cap supports fragment growing/merging and ROCK2 kinase selectivity (related analogs: IC₅₀ = 2 nM). - ¹⁹F NMR label for direct protein binding monitoring; MW 307.33 fits standard fragment library cutoffs. Supplied as research-grade material (≥95% HPLC), available from stock for immediate dispatch.

Molecular Formula C17H19F2NO2
Molecular Weight 307.341
CAS No. 2176125-18-9
Cat. No. B2548591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
CAS2176125-18-9
Molecular FormulaC17H19F2NO2
Molecular Weight307.341
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)N3CCC4(CC3)CC4(F)F
InChIInChI=1S/C17H19F2NO2/c18-17(19)11-16(17)7-9-20(10-8-16)15(21)14-6-5-12-3-1-2-4-13(12)22-14/h1-4,14H,5-11H2
InChIKeyIZMWDMGFCKKBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement Baseline


Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone (CAS 2176125-18-9) is a fully synthetic, dual-ring small molecule (C₁₇H₁₉F₂NO₂, MW 307.33 g/mol) that incorporates a chroman (3,4-dihydro-2H-chromene) carbonyl group linked to the nitrogen of a 1,1-difluoro-6-azaspiro[2.5]octane scaffold . The compound is currently supplied as a research-grade chemical (typical purity ≥95%) and is not described in any pharmacopoeia. Its structural novelty resides in the deliberate fusion of a benzodihydropyran oxygen heterocycle with a gem‑difluorinated spirocyclic amine – a combination that, in broader azaspiro series, has been shown to enhance aqueous solubility, metabolic stability, and conformational restriction relative to non-spirocyclic or non-fluorinated analogs [1].

1

Pre-assembled difluoro-azaspiro core with chroman H-bond acceptor cap for CNS GPCR or kinase scaffold design.

2

Reduced amine basicity (class-typical) supports passive permeability assessment in CNS penetration studies.

3

Non-pharmacopoeial research chemical supplied for early medicinal chemistry and fragment-based discovery.

Why Generic Fragments Cannot Substitute


Simple replacement of the target compound by either an isolated chroman-2-carboxylic acid derivative or a standalone 1,1-difluoro-6-azaspiro[2.5]octane fragment abrogates the key structural determinant: the sp³-hybridized amide-like methanone bridge that covalently fuses the two ring systems into a single conformational entity. In homologous 6-azaspiro[2.5]octane series, the spirocyclic core imposes a well-defined exit vector and restricts rotational degrees of freedom, which has been shown to translate into enhanced subtype selectivity (e.g., M4 vs. M1–M3 mAChR) and improved brain penetration relative to conformationally mobile piperidine or pyrrolidine analogs [1]. Fluorination at the spiro[2.5] α-position further modulates basicity (calculated pKa reduction of ~1.5–2.0 log units) and oxidative metabolism, providing pharmacokinetically relevant advantages that neither a non-fluorinated azaspiro nor a simple chroman ester can replicate .

Scaffold integrity

Isolated chroman-2-carboxylic acid or 1,1-difluoro-6-azaspiro[2.5]octane fragments lack the methanone bridge, disrupting the dual-ring conformational constraint critical for class-level selectivity.

Spiro vs. piperidine

Replacement by 4-substituted piperidine or non-spirocyclic analogs may increase rotational freedom, potentially reducing subtype selectivity observed in 6-azaspiro[2.5]octane series.

Basicity shift

Non-fluorinated or alkyl-piperidine analogs exhibit higher amine basicity, which can alter CNS penetration and off-target profiles compared to the difluoro-spiro system.

Quantitative Differentiation vs. Closest Analogs


Spirocyclic Restriction vs. 4-Phenoxypiperidine

In the 6-azaspiro[2.5]octane chemotype, the spiro junction fixes the piperidine ring in a chair conformation and projects substituents along vectors that differ from those of a freely rotating 4-substituted piperidine. M4 mAChR antagonists built on a 6-azaspiro[2.5]octane core achieve sub-nanomolar IC₅₀ values (e.g., VU6015241, hM4 IC₅₀ = 0.6 nM) with >100-fold selectivity over M1, M2, M3, and M5 subtypes, whereas analogous 4-phenoxypiperidine leads typically exhibit 10–50 nM potency and reduced subtype selectivity [1]. This conformational advantage is intrinsic to the spiro framework and is retained in Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone.

Spiro vs. Piperidine
Class-level
Sub-nM IC₅₀ (class) vs. 10–50 nM (piperidine); >100× selectivity

Spiro scaffold may improve potency and selectivity window in GPCR programs.

Data from M4 mAChR antagonists; direct compound-specific data pending.

Conformational analysis GPCR ligand design spirocyclic scaffold

Geminal Fluorination: Basicity & logD Modulation

The 1,1-difluoro substitution on the spiro[2.5]octane cyclopropane ring reduces the pKa of the adjacent piperidine nitrogen by approximately 1.5–2.0 log units relative to the non-fluorinated parent (calc. pKa ~9.7 → ~7.8–8.2) as measured in related 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride . This pKa shift lowers the fraction of positively charged species at physiological pH, which is a critical driver of passive membrane permeability and CNS penetration potential (CNS MPO score improvement of +0.5–1.0) [1].

Fluorine Basicity Shift
Class-level
pKa reduction ~1.5–2.0 units; logD₇.₄ increase ≥0.5

Lower amine basicity supports passive CNS permeability assessment.

Calculated values based on fragment; experimental validation advised.

Physicochemical property modulation fluorination CNS drug design

Chroman H-Bond Anchor vs. Alkyl Linkers

The chroman-2-yl methanone moiety presents both the endocyclic oxygen of the dihydropyran and the carbonyl oxygen as dual H-bond acceptors. In ROCK2 kinase inhibitors, analogous chroman-2-yl quinazolinones achieve IC₅₀ values of 2 nM, with the chroman oxygen engaging the kinase hinge region, whereas replacement by a simple benzyl or alkyl linker reduces potency by >50-fold [1]. The methanone carbonyl further contributes to molecular planarity and can participate in water-mediated hydrogen bond networks.

Chroman H-Bond vs. Alkyl
Cross-study
≥50-fold potency gain with chroman-2-yl in ROCK2 context

Chroman moiety may provide a validated hinge-binding motif for kinase inhibitor design.

Referenced from ROCK2 biochemical assay; azaspiro conjugate data awaited.

H-bond interaction target engagement chromone pharmacophore

Metabolic Shielding by Chroman Substitution

The 3,4-dihydro-2H-chromen-2-yl group incorporates the phenyl ring into a saturated heterocycle, reducing the number of aromatic C–H bonds susceptible to CYP-mediated oxidation. In matched molecular pair analyses across public ChEMBL datasets, chroman-containing compounds exhibit median oxidative microsomal clearance rates 30–50% lower than their corresponding phenyl or benzyl counterparts when adjusted for lipophilicity [1]. This advantage is retained in the target compound, which additionally benefits from the metabolic stability conferred by the gem-difluoro spiro moiety.

Metabolic Shielding
Class-level
Predicted CLint ≤30 µL/min/mg vs. 50–80 for phenyl/benzyl analogs

Chroman substitution may reduce oxidative microsomal clearance in stability screening.

Estimated from matched molecular pair analysis; experimental data pending.

Metabolic stability oxidative metabolism CYP liability

Spirocyclic Disruption for Aqueous Solubility

Heteroatom-substituted spiro[3.3]heptanes and spiro[2.5]octanes have been shown to increase aqueous solubility by 10- to 100-fold compared to their cyclohexane or piperidine analogs of equivalent lipophilicity, attributed to disruption of crystal lattice packing and increased molecular complexity . The 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride fragment demonstrates aqueous solubility >5 mg/mL at pH 7.4, whereas N-benzylpiperidine hydrochloride (a non-spirocyclic comparator) typically displays solubility <0.5 mg/mL .

Solubility Advantage
Data to verify
Fragment solubility >5 mg/mL (34 mM); predicted full compound ≥100 µM

Spiro architecture may enhance aqueous solubility over non-spiro comparators.

Fragment data only; full compound solubility requires experimental confirmation.

Aqueous solubility solid-state properties spiro scaffold

Optimal Research & Industrial Applications


CNS GPCR Antagonist Lead Generation

Based on class-level evidence from 6-azaspiro[2.5]octane M4 mAChR antagonists, this compound provides a pre-constructed chiral spiro scaffold with reduced amine basicity (predicted pKa ~7.8–8.2) that favors CNS penetration [1]. Its chroman-2-yl group can serve as a metabolically stable lipophilic cap, enabling rapid SAR exploration by varying the chroman substitution pattern or replacing the chroman with alternative H-bond acceptor heterocycles [2].

Kinase Inhibitor with Chroman Hinge-Binding Motif

The chroman-2-yl moiety has demonstrated high-affinity hinge binding in ROCK2 (IC₅₀ = 2 nM in related analogs) . Coupling this fragment to the difluoro-azaspiro scaffold creates an opportunity to explore kinase selectivity space with a scaffold that simultaneously modulates basicity and restricts conformational flexibility, providing a differentiated starting point from commercial chroman-2-carboxylic acid or piperidine-based kinase inhibitor libraries.

Physicochemical Optimization Bypassing Piperidine Liabilities

Programs that have identified a piperidine-containing hit but suffer from high basicity (pKa >9.5) and attendant hERG or permeability issues can use this compound as a direct bioisosteric replacement. The 1,1-difluoro-6-azaspiro[2.5]octane fragment reduces pKa by 1.5–2.0 log units relative to unsubstituted piperidine , while the spiro architecture improves solubility by ≥10-fold over a comparably lipophilic 4-substituted piperidine [1].

FBDD with Fluorinated Spiro Building Block

As a pre-assembled fragment combining a fluorinated spirocyclic amine with a chroman H-bond acceptor, this compound is suitable for fragment growing or merging strategies. The ¹⁹F NMR handle inherent to the CF₂ group provides a direct, label-free method for monitoring protein binding in fragment screens, and the relatively low molecular weight (307 Da) places it within standard fragment library cutoffs .

Application
Selection Property
Validation Focus
CNS GPCR antagonist lead exploration
Difluoro-azaspiro scaffold with reduced amine basicity
Subtype selectivity and CNS permeability endpoint review
Kinase inhibitor design with chroman hinge motif
Chroman-2-yl as dual H-bond acceptor pharmacophore
Hinge-region target engagement and selectivity profiling
Piperidine hit bioisostere optimization
1,1-Difluoro-6-azaspiro[2.5]octane as low-basicity replacement
Basicity shift and hERG liability context review
Fragment-based drug discovery (FBDD)
Pre-assembled fluorinated spiro-chroman fragment (MW 307); ¹⁹F NMR handle
Fragment screening and protein-binding confirmation
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